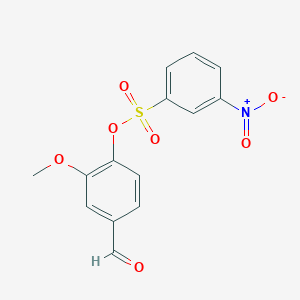

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

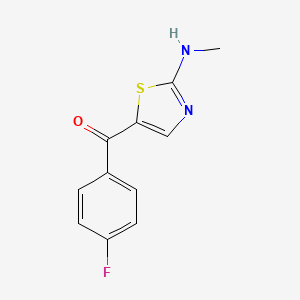

The molecular formula of “4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate” is C14H11NO7S . It consists of a benzene ring substituted with a formyl group (CHO), a methoxy group (OCH3), and a nitrobenzene-1-sulfonate group. The InChI code for this compound is 1S/C14H11NO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3 .Aplicaciones Científicas De Investigación

Chromogenic and Cell Viability Indicators

A highly water-soluble disulfonated tetrazolium salt incorporating a methoxy and nitrophenyl group demonstrates effective reduction by NADH. This compound serves as a sensitive chromogenic indicator for NADH and is applicable in cell proliferation assays as a cell viability marker due to its water solubility and chromogenic properties upon reduction (Ishiyama et al., 1997).

Cleavage and Functional Group Transformations

The cleavage of the methylenedioxy ring in aromatic compounds with sodium benzyloxide in dimethyl sulfoxide yields hydroxybenzene derivatives, showcasing the reactivity of nitro and methoxy substituted aromatic compounds towards nucleophilic attacks and their potential in synthetic organic chemistry (Kobayashi et al., 1982).

Reduction of Nitroarenes

Ruthenium-catalyzed reduction of various nitroarenes, including those with methoxy substituents, using formic acid presents a method for converting nitroarenes to aminoarenes. This process highlights the compound's role in facilitating chemoselective reduction reactions (Watanabe et al., 1984).

Antimalarial and Anticancer Activities

Ether aryl sulfonic acid esters, specifically those with methoxyphenyl and nitrobenzenesulfonate groups, have been studied for their selective antimalarial and anticancer properties. Such compounds underline the therapeutic potential and biological relevance of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate derivatives (Betts et al., 2006).

Advanced Oxidation Processes

The study on advanced oxidation mechanisms involving MnCo2O4/g-C3N4 degradation of nitrobenzene provides insights into the sacrificial oxidation and radical oxidation pathways. This research suggests a role for such compounds in environmental remediation and the treatment of industrial wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO7S/c1-21-14-7-10(9-16)5-6-13(14)22-23(19,20)12-4-2-3-11(8-12)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYNTMTCGWMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)

![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)

![N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2753555.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)

![1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2753562.png)